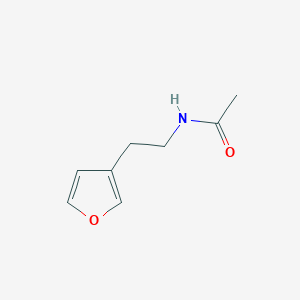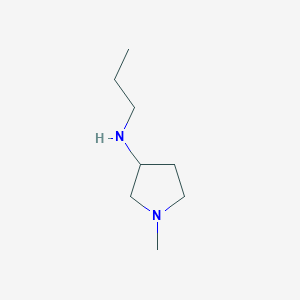
1-methyl-N-propylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-propylpyrrolidin-3-amine is a chemical compound with the CAS Number: 1096810-56-8 . It has a molecular weight of 142.24 and is typically in liquid form . The IUPAC name for this compound is 1-methyl-N-propyl-3-pyrrolidinamine .
Synthesis Analysis
The synthesis of amines like 1-methyl-N-propylpyrrolidin-3-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, can also be used .Molecular Structure Analysis
The InChI code for 1-methyl-N-propylpyrrolidin-3-amine is 1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Amines, including 1-methyl-N-propylpyrrolidin-3-amine, can undergo a variety of reactions. These include alkylation and acylation . In alkylation, amines react with a primary alkyl halide, while in acylation, amines react with acyl chlorides to form amides .Physical And Chemical Properties Analysis
1-methyl-N-propylpyrrolidin-3-amine is a liquid at room temperature . The physical properties of amines can vary widely, but they generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass .Aplicaciones Científicas De Investigación
Cancer Research and Treatment A study highlights the development of a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. These compounds, including 1-methyl-N-propylpyrrolidin-3-amine derivatives, exhibit excellent potency against PARP enzymes and show promising results in preclinical cancer models, suggesting their potential in cancer therapy (Penning et al., 2009).
Antitumor and Antimicrobial Applications A microwave-assisted synthesis method has been developed for novel antitumor and antimicrobial hydroxypyrrolidin-2-ones, showcasing the utility of 1-methyl-N-propylpyrrolidin-3-amine derivatives in creating compounds with significant biological activities (Azmy et al., 2018).
Synthetic Organic Chemistry Research indicates the utility of 1-methyl-N-propylpyrrolidin-3-amine derivatives in the synthesis of highly substituted pyrroles through a multimetal-catalyzed approach, demonstrating the compound's role in advancing synthetic methodologies for creating complex organic structures (Binder & Kirsch, 2006).
CO2 Capture A task-specific ionic liquid incorporating a cation with an appended amine group, related to 1-methyl-N-propylpyrrolidin-3-amine, has been developed for CO2 capture. This innovative material sequesters CO2 reversibly, highlighting its potential application in environmental and sustainability research (Bates et al., 2002).
Chemiluminescence in Analytical Chemistry Derivatization reagents related to 1-methyl-N-propylpyrrolidin-3-amine have been found effective for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, enhancing the sensitivity and selectivity of analytical methods (Morita & Konishi, 2002).
Catalysis A study demonstrates the use of 1-methyl-N-propylpyrrolidin-3-amine derivatives in C(sp3)-H bond silylation of aliphatic amines, forming silapyrrolidines. This process is catalyzed by iridium complexes and has significant implications for the synthesis of biologically active molecules and pharmaceuticals (Su et al., 2018).
Safety And Hazards
This compound is associated with several hazard statements including H226, H302, H314, and H335 . These indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-methyl-N-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILSFYFLPZTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-propylpyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

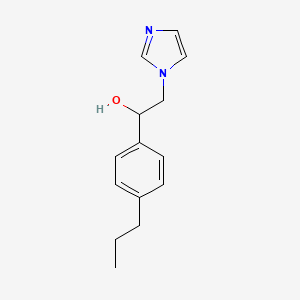
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide](/img/structure/B2758010.png)
![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)
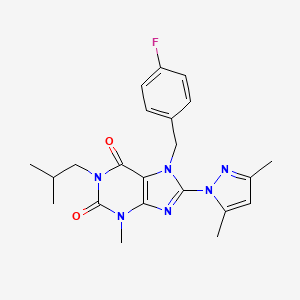
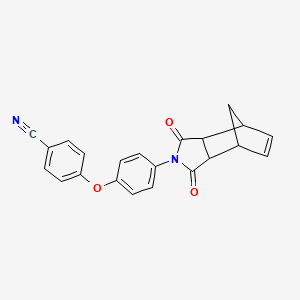
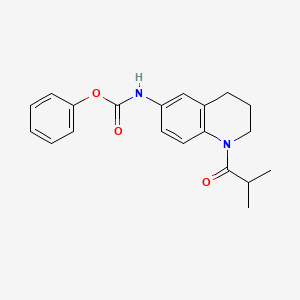
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)
![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)
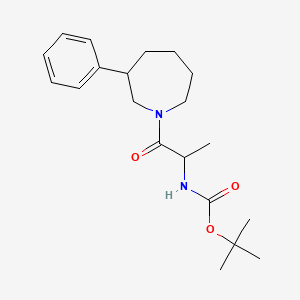
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
